

An In-depth Technical Guide to Triethylgermanium Chloride (CAS: 994-28-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylgermanium chloride*

Cat. No.: *B1583768*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylgermanium chloride (Et_3GeCl), CAS number 994-28-5, is an organometallic compound featuring a germanium central atom bonded to three ethyl groups and one chlorine atom. This colorless, moisture-sensitive liquid is a versatile reagent and precursor with significant applications in organic synthesis and materials science. Its utility extends to the semiconductor industry as a germanium source for thin-film deposition and as a dopant. While the biological activities of organogermanium compounds are an area of active research, the specific roles of **triethylgermanium chloride** in drug development are still being explored. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthesis and reactivity, and its current and potential applications.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount for the handling and application of **triethylgermanium chloride**.

Physicochemical Properties

The key physical and chemical characteristics of **triethylgermanium chloride** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	994-28-5	[1]
Molecular Formula	C ₆ H ₁₅ ClGe	[1]
Molecular Weight	195.26 g/mol	[1]
Appearance	Colorless liquid	[2] [3]
Boiling Point	173 °C (lit.)	[2]
Melting Point	< -50 °C	[2]
Density	1.175 g/mL at 25 °C (lit.)	[2]
Refractive Index (n ²⁰ /D)	1.459 (lit.)	
Solubility	Insoluble in water	[3]
Moisture Sensitivity	Yes	[2]

Safety and Hazard Information

Triethylgermanium chloride is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity, Oral (Category 4)	GHS07	Warning	H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)	GHS07	Warning	H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)	GHS07	Warning	H332: Harmful if inhaled
Skin Corrosion/Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory system	GHS07	Warning	H335: May cause respiratory irritation

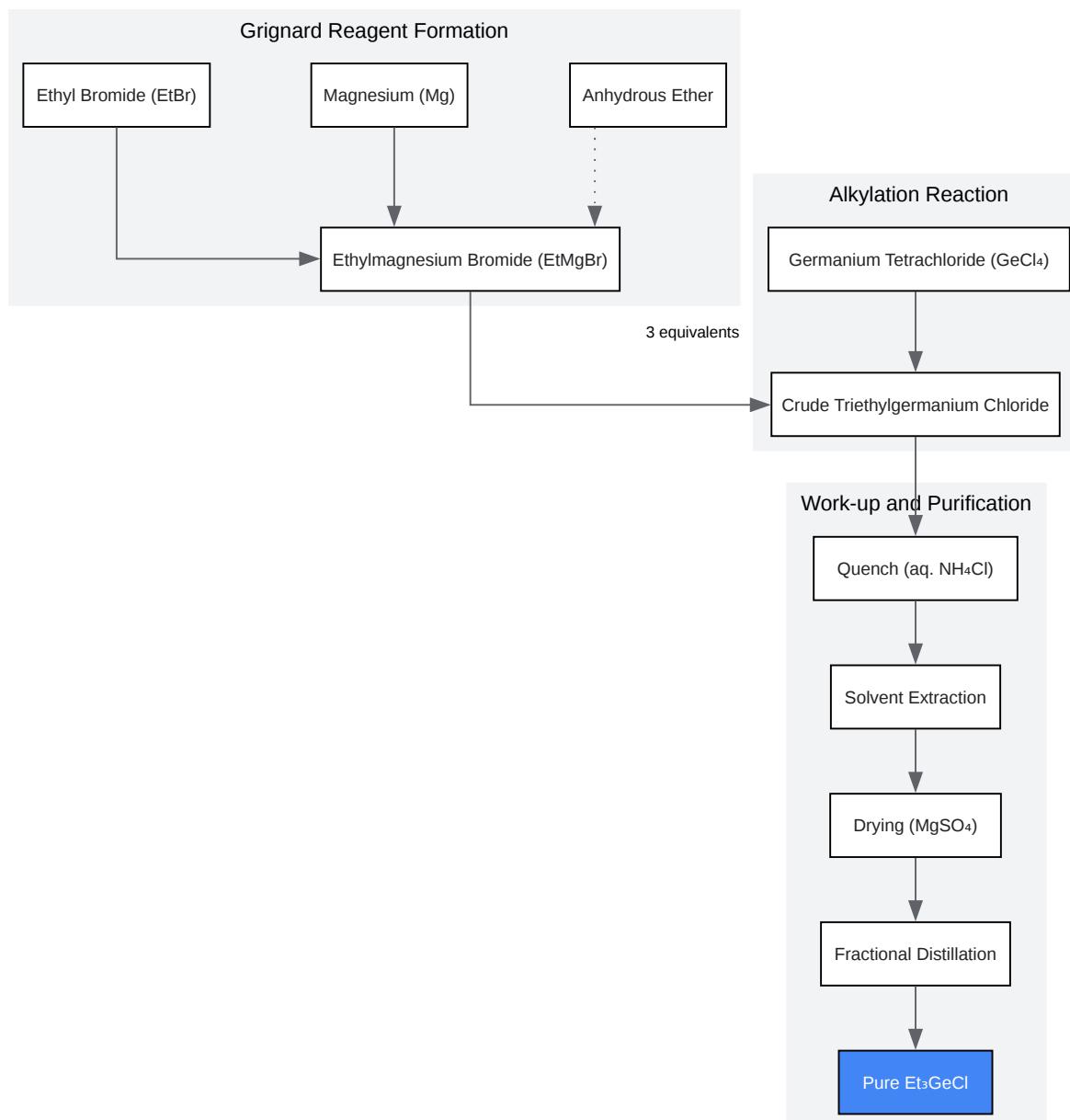
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[1].

Synthesis and Reactivity

Experimental Protocol: Synthesis via Grignard Reaction

A common and effective method for the laboratory-scale synthesis of **triethylgermanium chloride** is the reaction of germanium tetrachloride (GeCl_4) with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr).

Materials:


- Germanium tetrachloride (GeCl_4)

- Magnesium turnings
- Ethyl bromide (EtBr)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous hexane
- Standard Schlenk line and glassware
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare ethylmagnesium bromide by the slow addition of ethyl bromide dissolved in anhydrous diethyl ether to a stirred suspension of magnesium turnings in anhydrous diethyl ether[4]. The reaction is exothermic and may require initial heating to initiate, followed by cooling to maintain a gentle reflux.
- Reaction with Germanium Tetrachloride: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of germanium tetrachloride in anhydrous diethyl ether to the stirred Grignard reagent via a dropping funnel[5]. A molar ratio of 3:1 of EtMgBr to GeCl₄ is typically used to favor the formation of the tri-substituted product.
- Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Isolation: Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure **triethylgermanium chloride**.

Synthesis of Triethylgermanium Chloride via Grignard Reaction

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of triethylgermanium chloride.**

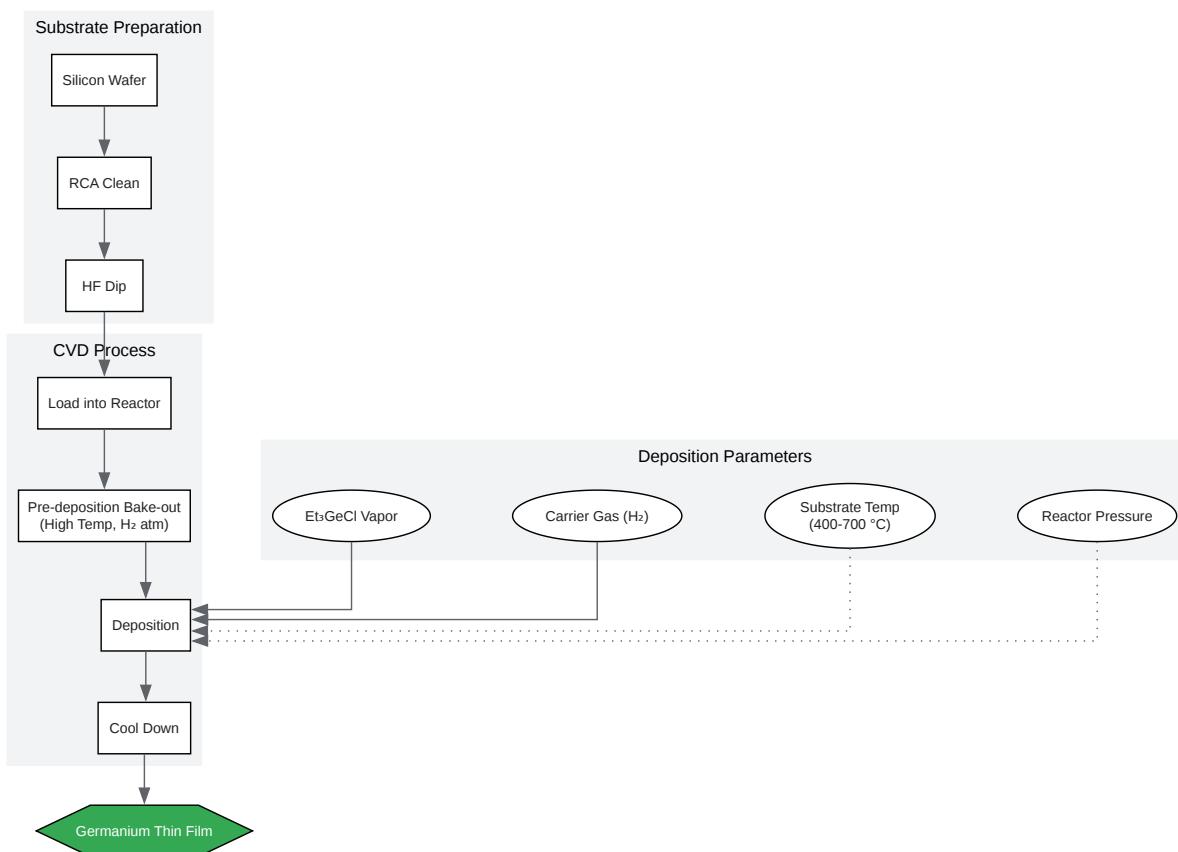
General Reactivity

The Ge-Cl bond in **triethylgermanium chloride** is the primary site of reactivity. It is susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of other triethylgermanium derivatives. For example, it can react with organolithium or other Grignard reagents to form new Ge-C bonds. It can also be reduced to form triethylgermanium hydride (Et_3GeH), another important reagent in organic synthesis.

Applications

Organic Synthesis

Triethylgermanium chloride serves as a key intermediate in organogermanium chemistry. It is used to introduce the triethylgermyl group into organic molecules. This moiety can influence the electronic and steric properties of the target compound and can be a precursor for other germanium functionalities.


Materials Science and Semiconductors

In the field of materials science, **triethylgermanium chloride** is explored as a precursor for the chemical vapor deposition (CVD) of germanium-containing thin films. These films have applications in the semiconductor industry due to germanium's high charge carrier mobility. While germane (GeH_4) is a more common precursor, organometallic sources like **triethylgermanium chloride** offer potential advantages in terms of handling and safety.

Experimental Workflow: Chemical Vapor Deposition (CVD)

A generalized workflow for the deposition of germanium films using an organometallic precursor like **triethylgermanium chloride** is outlined below.

Generalized CVD Workflow for Germanium Films

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Chemical Vapor Deposition of Germanium.

Drug Development and Biological Activity

While **triethylgermanium chloride** itself is not typically the active pharmaceutical ingredient, organogermanium compounds, in general, have garnered interest for their potential biological activities. Compounds like Ge-132 (carboxyethylgermanium sesquioxide) have been investigated for their immunomodulatory and anti-tumor effects. **Triethylgermanium chloride** can serve as a starting material for the synthesis of more complex, biologically active organogermanium molecules. The incorporation of a germanium center can modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets. Further research is needed to fully elucidate the potential of **triethylgermanium chloride** derivatives in drug discovery.

Analytical Characterization

The identity and purity of **triethylgermanium chloride** are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the methyl (-CH₃) and methylene (-CH₂-) protons of the ethyl groups. Due to the coupling between them, the methylene protons will appear as a quartet, and the methyl protons will appear as a triplet.
- ^{13}C NMR: The carbon NMR spectrum will show two distinct signals for the two types of carbon atoms in the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **triethylgermanium chloride** will be dominated by absorptions corresponding to C-H stretching and bending vibrations of the ethyl groups. Characteristic C-H stretching bands for alkanes are typically observed in the 2850-3000 cm⁻¹ region^[6]. C-H bending vibrations appear in the 1350-1470 cm⁻¹ range^{[7][8]}. The Ge-C bond vibrations occur at lower frequencies.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of **triethylgermanium chloride** will show a molecular ion peak (M^+). Due to the natural isotopic abundance of germanium and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks. Common fragmentation patterns would involve the loss of ethyl radicals ($\bullet C_2H_5$) or a chlorine atom ($\bullet Cl$)[9][10].

Conclusion

Triethylgermanium chloride is a valuable organometallic compound with established utility in organic synthesis and emerging applications in materials science. Its reactivity, centered on the germanium-chlorine bond, allows for its use as a precursor to a wide range of other organogermanium compounds. While its direct role in drug development is not yet well-defined, it represents a potential building block for the synthesis of novel, biologically active molecules. As with all reactive chemical reagents, proper safety precautions are essential when handling and using **triethylgermanium chloride**. Further research into its applications, particularly in the synthesis of functional materials and potential therapeutic agents, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorotriethylgermane | C₆H₁₅ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. strem.com [strem.com]
- 3. TRIETHYLGEMANIUM CHLORIDE | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101723326B - Preparation method of germane - Google Patents [patents.google.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. FTIR [terpconnect.umd.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Triethylgermanium Chloride (CAS: 994-28-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583768#triethylgermanium-chloride-cas-number-994-28-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com